(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid
Overview
Description
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid is a chemical compound characterized by its unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other applications where temporary protection of amine groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc protecting group. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under basic conditions to form the spirocyclic structure. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: The spirocyclic core can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Oxidation/Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.
Major Products
The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the synthesis of peptide mimetics and other biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from reactive amine groups .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: Another spirocyclic compound with a similar structure but different functional groups.
1-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: A compound with a Boc-protected amine but a different core structure.
Uniqueness
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(7S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQCWIKEOHTOE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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